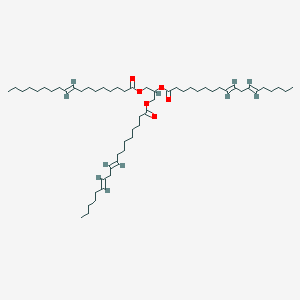

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Beschreibung

Eigenschaften

CAS-Nummer |

28409-91-8 |

|---|---|

Molekularformel |

C57H100O6 |

Molekulargewicht |

881.4 g/mol |

IUPAC-Name |

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16+,21-18+,28-25+,29-26+,30-27+ |

InChI-Schlüssel |

VVEBTVMJPTZDHO-XUVHLPINSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

melting_point |

-14 °C |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Occurrence and Natural Distribution of 1,2 Dilinoleoyl 3 Oleoyl Rac Glycerol

Presence in Animal Lipidomes

The identification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in the lipid profiles of various animal species highlights its role as a component of natural fats.

Research has confirmed the presence of this compound in the oils derived from ratites. It has been specifically identified as a component of both ostrich oil and emu oil. caymanchem.comcaymanchem.com The characterization in ostrich oil was achieved through advanced analytical techniques, namely ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry, which allows for detailed separation and identification of triacylglycerol isomers. caymanchem.comcaymanchem.com

Beyond vertebrates, this compound has also been detected within the lipid bodies of insects. Specifically, analysis of the fat body of male Bombus lapidarius bumblebees revealed the presence of this compound. caymanchem.comcaymanchem.com Chromatographic methods were employed to analyze the triacylglycerols in the bumblebee fat body, leading to the identification of this specific TAG. caymanchem.com

Table 1: Documented Presence of this compound in Animal Sources

| Animal Source | Tissue/Product Analyzed | Analytical Method | Reference |

|---|---|---|---|

| Ostrich | Oil | Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | caymanchem.com |

| Emu | Oil | Not Specified | caymanchem.com |

Characterization in Plant-Derived Lipid Profiles (e.g., sesame oil, coix seed)

This compound is also a constituent of certain plant-derived lipids. It is notably recognized as a reference standard for the analysis of sesame oil. cymitquimica.comscbt.com

The compound is listed as "Sesame Oil Related Compound A" by the United States Pharmacopeia (USP), underscoring its significance in the chemical profile of sesame oil (from Sesamum indicum). sigmaaldrich.comuspnf.com Its presence is a key characteristic used in quality assessment and authentication of sesame oil. uspnf.compharmaffiliates.com

Furthermore, research into the active ingredients of coix seed (also known as Job's tears) has identified this compound. sigmaaldrich.com A study utilizing a combination of spectrum-effect relationships and chemometrics pinpointed this compound within both crude and processed coix seed. sigmaaldrich.com

Table 2: Documented Presence of this compound in Plant Sources

| Plant Source | Common Name | Analytical Context | Reference |

|---|---|---|---|

| Sesamum indicum | Sesame | Identified as a related compound and reference standard for sesame oil. | cymitquimica.comsigmaaldrich.comuspnf.com |

Biosynthesis and Metabolic Pathways of 1,2 Dilinoleoyl 3 Oleoyl Rac Glycerol

De Novo Triacylglycerol Biosynthesis Pathways

The de novo synthesis of triacylglycerols, including 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, primarily occurs through two major pathways in eukaryotes: the Kennedy pathway and the monoacylglycerol pathway. libretexts.orgpnas.org These pathways are responsible for assembling the glycerol (B35011) backbone and attaching the fatty acyl chains.

The most prominent route is the Kennedy pathway , also known as the sn-glycerol-3-phosphate pathway, which is active in most tissues, particularly the liver and adipose tissue. libretexts.orgresearchgate.net This pathway accounts for over 90% of TAG synthesis in the liver. libretexts.org It begins with sn-glycerol-3-phosphate, which is derived either from the glycolysis pathway or from the phosphorylation of free glycerol by glycerol kinase. libretexts.orgnih.gov

A second significant route is the dihydroxyacetone phosphate (B84403) (DHAP) pathway . Here, DHAP, an intermediate of glycolysis, is first acylated and then reduced to form lysophosphatidic acid, which then enters the Kennedy pathway. libretexts.orgsmpdb.ca

In the intestines, particularly after a meal, the monoacylglycerol (MAG) pathway plays a crucial role, accounting for up to 75% of TAG synthesis. libretexts.orgpnas.org This pathway utilizes 2-monoacylglycerols, which are products of dietary fat digestion, and directly acylates them to form diacylglycerols. pnas.orgtaylorandfrancis.com

A less common, fourth pathway involves a transacylation reaction between two diacylglycerol molecules, independent of acyl-CoA. libretexts.org

Table 1: Major Triacylglycerol Biosynthesis Pathways

| Pathway Name | Primary Precursor(s) | Key Intermediate(s) | Primary Tissue Location(s) |

| Kennedy Pathway (sn-Glycerol-3-Phosphate Pathway) | sn-Glycerol-3-Phosphate, Acyl-CoA | Lysophosphatidic acid, Phosphatidic acid, Diacylglycerol | Liver, Adipose Tissue libretexts.orgsmpdb.ca |

| Dihydroxyacetone Phosphate (DHAP) Pathway | Dihydroxyacetone Phosphate, Acyl-CoA | Acyl-dihydroxyacetone phosphate, Lysophosphatidic acid | Peroxisomes, Endoplasmic Reticulum libretexts.org |

| Monoacylglycerol (MAG) Pathway | 2-Monoacylglycerol, Acyl-CoA | Diacylglycerol | Intestines (Enterocytes) libretexts.orgpnas.org |

| Diacylglycerol Transacylase Pathway | Diacylglycerol | Triacylglycerol | Maturing plant seeds, some animal tissues libretexts.org |

Enzymatic Transformations and Precursor Integration

The synthesis of this compound relies on a sequence of enzymatic reactions that add the specific fatty acyl chains—linoleoyl-CoA and oleoyl-CoA—to the glycerol backbone. aocs.org These reactions are catalyzed by a group of enzymes known as acyltransferases. nih.gov

The process via the Kennedy pathway unfolds as follows:

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first step, esterifying an acyl-CoA molecule to the sn-1 position of glycerol-3-phosphate to create lysophosphatidic acid (LPA). libretexts.orgresearchgate.net

1-acylglycerol-3-phosphate acyltransferase (AGPAT or LPAAT) then adds a second acyl-CoA to the sn-2 position of LPA, forming phosphatidic acid (PA). researchgate.netsmpdb.ca

Phosphatidic acid phosphatase (PAP) removes the phosphate group from PA, yielding diacylglycerol (DAG). smpdb.caresearchgate.net

Finally, diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step, adding a third acyl-CoA to the free hydroxyl group at the sn-3 position of DAG to form the triacylglycerol molecule. nih.govtandfonline.comtandfonline.com

Alternatively, an acyl-CoA-independent pathway exists, particularly in yeast and plants, where phospholipid:diacylglycerol acyltransferase (PDAT) transfers a fatty acid from a phospholipid, like phosphatidylcholine, to DAG to form TAG. nih.govnih.gov

For the specific synthesis of this compound, the acyl-CoA pool available to the cell must contain linoleoyl-CoA and oleoyl-CoA. The sequential actions of GPAT and AGPAT would incorporate two molecules of linoleoyl-CoA, followed by the action of DGAT incorporating one molecule of oleoyl-CoA.

Table 2: Key Enzymes in Triacylglycerol Synthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

| Glycerol-3-phosphate acyltransferase | GPAT | Acylates the sn-1 position of the glycerol backbone. libretexts.org | sn-Glycerol-3-Phosphate, Acyl-CoA | Lysophosphatidic acid |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT / LPAAT | Acylates the sn-2 position of lysophosphatidic acid. smpdb.ca | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid |

| Phosphatidic acid phosphatase | PAP | Dephosphorylates phosphatidic acid to form diacylglycerol. researchgate.net | Phosphatidic acid | Diacylglycerol |

| Diacylglycerol acyltransferase | DGAT | Acylates the sn-3 position of diacylglycerol, the final step in TAG synthesis. nih.gov | Diacylglycerol, Acyl-CoA | Triacylglycerol |

| Monoacylglycerol acyltransferase | MGAT | Acylates monoacylglycerol to form diacylglycerol. pnas.org | Monoacylglycerol, Acyl-CoA | Diacylglycerol |

| Phospholipid:diacylglycerol acyltransferase | PDAT | Transfers a fatty acid from a phospholipid to diacylglycerol. nih.gov | Diacylglycerol, Phospholipid | Triacylglycerol, Lysophospholipid |

Positional Specificity of Fatty Acyl Chains in Glycerol Backbones

The distribution of different fatty acids on the three stereospecific positions (sn-1, sn-2, and sn-3) of the glycerol backbone is not random. nih.gov This specificity is determined by the substrate preferences of the acyltransferase enzymes involved in the synthesis pathway. The structure of this compound, with linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position, is a direct consequence of this enzymatic selectivity. caymanchem.com

Research indicates that the enzymes responsible for the first two acylation steps, GPAT and AGPAT (or LPAAT), often exhibit distinct specificities. For instance, in many plant and animal tissues, saturated fatty acids are preferentially esterified to the sn-1 position, while polyunsaturated fatty acids are directed to the sn-2 position. libretexts.orgaocs.org

The final acylation step, catalyzed by DGAT, also shows specificity that can determine the final fatty acid at the sn-3 position. nih.gov In the case of this compound, the GPAT and AGPAT enzymes would preferentially utilize linoleoyl-CoA, while the DGAT enzyme would select oleoyl-CoA from the available acyl-CoA pool.

This regiospecific distribution significantly impacts the physicochemical and physiological properties of the triacylglycerol molecule. nih.gov For example, fatty acids at the sn-2 position are generally conserved during digestion and absorption in the intestine, as pancreatic lipase (B570770) preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions. nih.gov This means the 2-monoacylglycerol absorbed retains the fatty acid from that position, influencing the composition of newly synthesized TAGs in the body. nih.gov

Advanced Analytical Characterization Techniques for 1,2 Dilinoleoyl 3 Oleoyl Rac Glycerol

Chromatographic Separation and Identification Methodologies

Chromatography is the cornerstone for isolating individual TAGs from complex mixtures. The choice of technique depends on the desired resolution, speed, and the specific structural aspects of the lipid being investigated.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, speed, and sensitivity. youtube.com This technique utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. springernature.com The result is a dramatic reduction in analysis time and solvent consumption, making it a highly efficient method for lipid analysis. youtube.comnih.gov

In the context of analyzing 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, UPLC, particularly when coupled with mass spectrometry, provides a powerful tool for rapid separation. For instance, a study on the characterization of triacylglycerols in ostrich oil successfully employed UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) to separate and identify various TAGs, including the OLL/LLO regioisomers (where O is oleic acid and L is linoleic acid). nih.gov The high efficiency of UPLC is crucial for resolving the complex mixture of TAGs present in natural oils. nih.gov

Table 1: Comparison of UPLC and HPLC for Triacylglycerol Analysis

| Feature | Ultra-Performance Liquid Chromatography (UPLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase Particle Size | < 2 µm | 3 - 5 µm |

| Operating Pressure | High (up to 100 MPa) | Lower (< 40 MPa) |

| Analysis Time | Significantly shorter (up to 9x faster) nih.gov | Longer |

| Resolution | Higher | Standard |

| Sensitivity | Increased due to sharper peaks springernature.com | Standard |

| Solvent Consumption | Reduced | Higher |

Supercritical Fluid Chromatography (SFC) for Triacylglycerol Analysis

Supercritical Fluid Chromatography (SFC) is a powerful technique for the analysis of lipids, including triacylglycerols. springernature.comgimitec.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides low viscosity and high diffusivity, enabling fast and efficient separations. shimadzu.com SFC offers different selectivity compared to HPLC and can be used with various stationary phases to achieve desired separations. gimitec.com

Two common approaches for TAG analysis using SFC are:

Reversed-Phase Separation: Using octadecylsilica (ODS) columns, SFC can separate TAGs based on their partition number, similar to RP-HPLC. The elution is based on the total carbon number and the number of double bonds. gimitec.com

Argentation Chromatography: Using silver-loaded (or silver-ion) columns, SFC separates TAGs primarily based on their degree of unsaturation (the total number of double bonds). The silver ions in the stationary phase interact with the π-electrons of the double bonds, leading to the retention of more unsaturated TAGs. gimitec.comcapes.gov.br

SFC is often coupled with detectors like ELSD or mass spectrometry, providing a high-throughput and high-resolution alternative to traditional LC methods for the comprehensive analysis of TAGs in vegetable oils and other fats. nih.govgimitec.com

Mass Spectrometry for Structural Elucidation and Quantitative Profiling

Mass Spectrometry (MS) is an essential tool for the definitive identification and structural characterization of triacylglycerols. When coupled with a chromatographic inlet, it provides both retention time data and mass information, which together allow for high-confidence assignments.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₅₇H₁₀₀O₆), the expected monoisotopic mass is 880.7517 Da. QTOF-MS can measure this mass with an error of less than 5 parts per million (ppm), which helps to confirm the molecular formula and distinguish it from other TAGs with different fatty acid compositions that might have similar retention times. nih.gov

The coupling of UPLC with QTOF-MS has been shown to be a rapid and effective method for the characterization of TAGs in natural products like ostrich oil. nih.gov Similarly, SFC has been successfully interfaced with QTOF-MS for the detailed qualitative analysis of complex lipid mixtures, demonstrating the power of combining high-efficiency separation with high-resolution mass analysis. chromatographytoday.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

While HRMS can confirm the molecular formula of a TAG, it cannot typically distinguish between regioisomers (e.g., LLO vs. LOL vs. OLL). Tandem Mass Spectrometry (MS/MS) is used to solve this problem. In an MS/MS experiment, a specific precursor ion (e.g., the ammonium (B1175870) adduct of the TAG, [M+NH₄]⁺) is selected and fragmented, and the resulting product ions are analyzed.

The fragmentation of TAGs in MS/MS provides structurally informative data. A key fragmentation pathway is the neutral loss of a fatty acid from the glycerol (B35011) backbone. The resulting diacylglycerol-like fragment ions ([DAG]⁺) can be used to identify the fatty acids present and infer their positions. shimadzu.com For example, the fragmentation of the [M+NH₄]⁺ ion of 1,2-Dilinoleoyl-3-oleoyl-glycerol (LLO) would produce characteristic fragment ions corresponding to the loss of oleic acid and linoleic acid. The relative abundance of these fragment ions can help distinguish between the sn-1/3 and sn-2 positions. shimadzu.com

Table 2: Characteristic MS/MS Fragments for Triacylglycerol Identification

| Precursor Ion Type | Fragmentation Pathway | Product Ion Information |

| [M+NH₄]⁺ | Neutral Loss of (RCOOH + NH₃) | Identifies individual fatty acids (RCOOH) present in the TAG |

| [M+Na]⁺ or [M+Li]⁺ | Neutral Loss of RCOONa or RCOOLi | Identifies fatty acids; relative intensities can indicate position |

| [DAG]⁺ fragments | Further fragmentation | Can provide additional structural details |

This detailed fragmentation analysis is crucial for the unambiguous structural elucidation of specific triacylglycerol isomers like this compound. shimadzu.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of triacylglycerols (TAGs) like this compound, offering high sensitivity and the ability to analyze complex mixtures. In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer. The mass-to-charge ratio (m/z) is determined based on the time it takes for the ions to reach the detector.

For this compound, MALDI-TOF MS can readily determine its molecular weight. The primary ions observed are typically sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts, as protonated molecules [M+H]⁺ can be prone to fragmentation. This fragmentation, however, can be analytically useful. The loss of a fatty acid chain from the glycerol backbone provides information about the constituent fatty acids. For instance, the loss of linoleic acid or oleic acid from the parent molecule would result in characteristic daughter ions, aiding in the confirmation of the fatty acid composition.

Regioisomeric analysis, which distinguishes between different positional arrangements of the fatty acids on the glycerol backbone (e.g., OLO vs. OOL), can be challenging with basic MALDI-TOF MS. However, coupling with tandem mass spectrometry (MS/MS) can provide more detailed structural information. By selecting a specific parent ion and inducing fragmentation, the resulting pattern can sometimes reveal the positional distribution of the fatty acids.

Below is an illustrative data table of expected ions for this compound in a MALDI-TOF MS analysis.

| Ion Type | Description | Theoretical m/z |

| [M+Na]⁺ | Sodiated molecule | 907.7 |

| [M+K]⁺ | Potassiated molecule | 923.8 |

| [M+Na-C18:2O2H]⁺ | Loss of a linoleic acid molecule | 627.5 |

| [M+Na-C18:1O2H]⁺ | Loss of an oleic acid molecule | 625.5 |

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of triacylglycerols, including the determination of fatty acid composition, positional distribution, and stereochemistry. Both ¹H and ¹³C NMR provide a wealth of information.

In ¹H NMR, the protons on the glycerol backbone and the fatty acid chains give distinct signals. The protons at the sn-1 and sn-3 positions of the glycerol moiety are diastereotopic, meaning they are chemically non-equivalent and can, in principle, be distinguished, especially at high magnetic fields. The sn-2 proton typically has a distinct chemical shift. The signals from the olefinic protons of the linoleic and oleic acid chains can also be resolved to quantify the relative amounts of these fatty acids.

¹³C NMR is particularly powerful for determining the positional distribution of fatty acids on the glycerol backbone. The carbonyl carbons of the fatty acids at the sn-1/sn-3 and sn-2 positions have slightly different chemical shifts, allowing for the differentiation of regioisomers. For this compound, this means that the signals for the carbonyl carbons of the linoleic acids at the sn-1 and sn-2 positions and the oleic acid at the sn-3 position can be resolved from those of its isomers. Furthermore, specific carbon signals within the fatty acid chains can provide information about the geometry of the double bonds (cis/trans).

For stereochemical analysis, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to distinguish between enantiomers. However, this is often a complex task for triacylglycerols.

The following table summarizes typical ¹³C NMR chemical shifts for key carbons in a triacylglycerol like this compound.

| Carbon Atom | Typical Chemical Shift (ppm) |

| Glycerol C1, C3 | ~62.1 |

| Glycerol C2 | ~68.9 |

| Carbonyl C1, C3 | ~173.2 |

| Carbonyl C2 | ~172.8 |

| Olefinic Carbons (Oleic) | ~129.7-130.0 |

| Olefinic Carbons (Linoleic) | ~127.9-130.2 |

Spectroscopic and Calorimetric Methods for Polymorphic Studies

Triacylglycerols are known to exhibit polymorphism, which is the ability to exist in multiple crystalline forms, each with a distinct molecular packing and, consequently, different physical properties like melting point and stability. The study of polymorphism is critical for understanding the physical behavior of fats and oils.

Differential Scanning Calorimetry (DSC) in Polymorphic Analysis

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the polymorphic behavior of triacylglycerols. It measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting or crystallization, heat is either absorbed (endothermic) or released (exothermic), which is detected by the instrument.

For this compound, a DSC thermogram would reveal its melting and crystallization behavior. Typically, triacylglycerols can crystallize into three main polymorphic forms: α, β', and β, in increasing order of stability and melting point. A rapid cooling of the molten sample usually results in the formation of the least stable α form. Upon heating, this form may melt and then recrystallize into the more stable β' form, which in turn may melt and recrystallize into the most stable β form before the final melting. Each of these events would be represented by a peak in the DSC thermogram. The temperatures and enthalpies of these transitions provide a fingerprint of the polymorphic behavior.

X-ray Diffraction (XRD), including Synchrotron Radiation X-ray Diffraction (SR-XRD)

X-ray Diffraction (XRD) is a definitive technique for identifying the polymorphic form of a crystalline material. When a beam of X-rays interacts with a crystalline sample, it is diffracted in a pattern that is characteristic of the crystal lattice structure. The diffraction pattern is recorded as a function of the scattering angle (2θ).

The different polymorphic forms of triacylglycerols (α, β', and β) have distinct packing arrangements of their hydrocarbon chains, leading to characteristic short spacings in their XRD patterns.

The α form exhibits a hexagonal chain packing and shows a single strong diffraction peak at a d-spacing of around 4.15 Å.

The β' form has an orthorhombic perpendicular chain packing, resulting in two strong peaks at approximately 3.8 Å and 4.2 Å.

The β form , with a triclinic parallel chain packing, typically shows a strong peak at about 4.6 Å.

Synchrotron Radiation X-ray Diffraction (SR-XRD) offers significant advantages over conventional XRD, including much higher X-ray brilliance and the ability to perform time-resolved experiments. This allows for the in-situ monitoring of rapid polymorphic transitions as they occur during processes like cooling or heating.

Raman Spectroscopy for Crystalline Form Characterization

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and crystalline form of a material. It is based on the inelastic scattering of monochromatic light. The resulting Raman spectrum contains peaks that correspond to specific vibrational modes of the molecules.

In the context of triacylglycerol polymorphism, certain regions of the Raman spectrum are particularly informative. The C-H stretching region (2800-3100 cm⁻¹), the C=O stretching region (~1750 cm⁻¹), and the C-C skeletal region (~1000-1200 cm⁻¹) are all sensitive to changes in molecular conformation and packing that occur during polymorphic transitions. For example, the shape and position of the methylene (B1212753) (CH₂) scissoring and rocking modes can be used to differentiate between the α, β', and β forms. Raman spectroscopy can be used in conjunction with DSC and XRD to provide a more complete picture of polymorphic behavior.

Chemometrics in Complex Lipid Mixture Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of complex lipid mixtures, where this compound might be one of many components, chemometrics is essential for data interpretation.

When analyzing such mixtures using techniques like chromatography, mass spectrometry, or spectroscopy, the resulting datasets can be vast and complex. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to:

Pattern Recognition: Identify similarities and differences between samples based on their lipid profiles.

Classification: Group samples into categories based on their origin, processing, or quality.

Calibration: Develop models to predict properties of interest (e.g., the concentration of specific triacylglycerols) from the instrumental data.

For instance, if a series of natural oils containing varying amounts of this compound and other TAGs are analyzed by a technique like Raman or NIR spectroscopy, chemometrics can be used to build a model that correlates the spectral data with the concentration of this specific TAG, as determined by a reference method like chromatography. This allows for the rapid and non-destructive quantification of the compound in future samples.

Molecular and Supramolecular Behavior of Triacylglycerols and 1,2 Dilinoleoyl 3 Oleoyl Rac Glycerol

Polymorphism and Crystallization Kinetics of Asymmetric Triacylglycerols

Triacylglycerols are known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. The three main polymorphic forms are α, β', and β, which are characterized by their distinct subcell structures: hexagonal for α, orthorhombic-perpendicular for β', and triclinic-parallel for β. mdpi.com These forms differ in their stability, with α being the least stable and β being the most stable. The stability of these polymorphs is directly related to their melting points and density; the more stable the polymorph, the higher its melting point and density. researchgate.net

The crystallization process of TAGs is a critical factor that influences the final polymorphic form. It involves two main stages: nucleation and crystal growth. nih.gov A driving force, typically supercooling (the difference between the melting and crystallization temperatures), is required for crystallization to occur. nih.gov The rate of cooling and subsequent heating significantly impacts the polymorphic transformations. For instance, rapid cooling often leads to the formation of the less stable α form, while slower cooling and heating rates favor the formation of more stable forms like β' and β. nih.govacs.org

Asymmetric triacylglycerols, such as 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, exhibit complex polymorphic behavior. For example, the asymmetric TAG 1-butyryl-2-stearoyl-3-palmitoyl-glycerol (BuSP) demonstrates a slow polymorphic transformation from the metastable α-polymorph to the more stable β'-polymorph. nih.gov Similarly, 1,2-dioleoyl-3-rac-linoleoyl glycerol (B35011) (OOL) shows multiple polymorphic forms (α, β'2, and β'1), with the most stable β'1 form being favored under slow cooling and heating conditions. nih.govacs.org The presence of cis double bonds in the fatty acid chains, as found in linoleic and oleic acids, creates kinks that disrupt the packing of TAG molecules, leading to lower melting points and influencing the crystallization process. mdpi.com

The study of the crystallization kinetics of the α form is particularly significant as it often acts as a precursor for the more stable β' and β forms. mdpi.com The transformation between these polymorphs can occur in the solid state or through melt-mediation, where the less stable form melts and then recrystallizes into a more stable form. nih.gov

| Triacylglycerol | Polymorphic Forms Identified | Most Stable Form | Factors Influencing Polymorphism |

| 1-Butyryl-2-stearoyl-3-palmitoyl-glycerol (BuSP) | α, β' | β' | Isothermal hold time, temperature nih.gov |

| 1,2-Dioleoyl-3-rac-linoleoyl glycerol (OOL) | α, β'2, β'1 | β'1 | Cooling and heating rates nih.govacs.org |

| Trioleoyl glycerol (OOO) | α, β'2, β'1, β2, β1 | β1 | Cooling and heating rates nih.gov |

Binary and Ternary Mixture Phase Behavior of Triacylglycerols

The phase behavior of TAG mixtures is crucial for understanding the properties of natural fats and oils, which are complex blends of different TAGs. In the liquid state, TAGs are generally miscible. ub.edu However, in the solid state, their interactions can lead to three main types of phase behavior: the formation of a solid solution, a eutectic system, or a molecular compound. nih.govub.edu

Solid Solution: Occurs when two or more TAGs are completely miscible in the solid state, forming a single crystalline phase. This typically happens when the constituent TAGs have similar molecular structures and crystallize in the same polymorphic form. nih.gov

Eutectic System: Forms when the components are immiscible in the solid state. The mixture solidifies at a lower temperature (the eutectic point) than the individual components. nih.gov This behavior is common in binary mixtures of TAGs that have significantly different melting points. ub.edu

Molecular Compound (MC): A distinct crystalline phase with a specific stoichiometry formed by two or more different TAG molecules. The formation of MCs can significantly alter the physical properties of the fat blend. nih.govub.edu

The phase behavior of binary and ternary mixtures is often represented by phase diagrams, which map the physical state of the mixture as a function of temperature and composition. nih.gov Studies on binary mixtures of saturated and unsaturated TAGs, such as those containing palmitic and oleic acids, have revealed complex phase behaviors. For instance, the binary mixture of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) exhibits eutectic behavior. acs.orgnih.gov In contrast, mixtures of 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (OOP) with OPO and PPO can form metastable molecular compounds that may separate into eutectic systems over time. acs.orgnih.gov

Ternary systems, such as mixtures of triolein (B1671897) (OOO), tripalmitin (B1682551) (PPP), and tristearin (B179404) (SSS), exhibit even more complex phase behavior, with the formation of multiple crystalline phases depending on the composition and temperature. rsc.orgrsc.org The presence of an unsaturated TAG like OOO can depress the melting temperatures of the saturated TAGs. rsc.org

The formation of molecular compounds can be advantageous in certain applications. For example, promoting the formation of molecular compounds in fat blends can help reduce eutectic interactions and phase separation, which is a significant issue in the food industry. researchgate.net

| Mixture Components | Phase Behavior | Key Findings |

| PPO / OPO | Eutectic | Components are immiscible in the solid state under stable conditions. acs.orgnih.gov |

| OOP / OPO | Metastable Molecular Compound, Eutectic | Forms a molecular compound under metastable conditions which can transform to a eutectic system. acs.orgnih.gov |

| PPO / OOP | Metastable Molecular Compound, Eutectic | Forms a molecular compound under metastable conditions which can transform to a eutectic system. acs.orgnih.gov |

| Trilaurin (LLL) / POP | Eutectic | No mutual solubility in the stable solid state. researchgate.net |

| Trilaurin (LLL) / PPO | Eutectic | No mutual solubility in the stable solid state. researchgate.net |

Influence of Fatty Acyl Chain Positional Isomerism on Crystallization and Melting Behavior

The specific positioning of fatty acids on the glycerol backbone, known as positional isomerism, has a profound impact on the crystallization and melting behavior of TAGs. Even with the same fatty acid composition, different positional isomers can exhibit distinct physical properties.

Symmetric TAGs, where the fatty acids at the sn-1 and sn-3 positions are the same (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol, POP), tend to have more stable crystal packing compared to their asymmetric counterparts (e.g., 1,2-dipalmitoyl-3-oleoyl-rac-glycerol, PPO). mdpi.com This difference in stability is reflected in their polymorphic behavior. For instance, the most stable form for symmetric POP is the β form, while for asymmetric PPO, it is often the β' form. mdpi.com

The location of unsaturated fatty acids is particularly influential. When an unsaturated fatty acid like oleic acid is at the sn-1 or sn-3 position, the kink in its chain can create steric hindrance, leading to a less stable end-group structure compared to when it is at the sn-2 position. nih.gov This affects not only the stability of the polymorphs but also the kinetics of their transformations.

Studies comparing symmetric and asymmetric isomers have shown that cooling rates can have a more pronounced effect on the polymorphism of symmetric TAGs. nih.gov For example, the crystallization behavior of symmetric 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) is different from its asymmetric isomer 1,2-distearoyl-3-oleoyl-sn-glycerol (SSO). nih.gov

| Isomer Type | Example TAGs | General Influence on Crystallization and Melting |

| Symmetric | POP (1,3-dipalmitoyl-2-oleoyl-glycerol), SOS (1,3-distearoyl-2-oleoyl-sn-glycerol) | Generally more stable crystal packing, often exhibiting a stable β polymorph. Cooling rate can have a significant impact. nih.govmdpi.com |

| Asymmetric | PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol), SSO (1,2-distearoyl-3-oleoyl-sn-glycerol), OOL (1,2-dioleoyl-3-linoleoyl-rac-glycerol) | Less stable crystal packing due to steric hindrance, often exhibiting a stable β' polymorph. Racemic mixtures can have complex crystallization behavior. mdpi.comnih.govacs.org |

Molecular-Level Mechanisms Governing Triacylglycerol Assembly and Interactions

The assembly of TAG molecules into crystalline structures is governed by a complex interplay of molecular-level interactions. These interactions are primarily influenced by the chemical nature of the fatty acid chains, including their length, degree of saturation, and the presence and position of double bonds. ub.edu

The conformation of the glycerol backbone also plays a crucial role. Two primary conformations are observed in TAG crystals: the "tuning fork" conformation, typically seen in symmetric TAGs like POP, and the "chair" conformation, characteristic of asymmetric TAGs like PPO. mdpi.com These conformations dictate how the fatty acid chains are arranged and interact with each other.

The process of lipid crystallization begins with nucleation, which can be either homogeneous (spontaneous formation of a new phase) or heterogeneous (initiated on a foreign surface). nih.gov Following nucleation, crystal growth occurs as more TAG molecules align and incorporate into the crystal lattice. The rate of these processes is influenced by factors such as the degree of supercooling and the presence of minor components in the lipid system. nih.gov

In mixtures, the specific interactions between different TAG molecules determine the resulting phase behavior. The formation of molecular compounds, for instance, arises from specific, favorable interactions between the constituent TAGs that lead to a more stable, ordered structure than the individual components would form on their own. ub.edu Conversely, when molecular interactions are unfavorable due to significant differences in chain length or saturation, eutectic systems are more likely to form. researchgate.net

The biosynthesis of TAGs is an enzymatic process involving a series of acylation steps, primarily through the glycerol-3-phosphate pathway in most mammalian cells. nih.govlibretexts.org This pathway involves the sequential addition of fatty acids to a glycerol-3-phosphate backbone, catalyzed by enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and acyl-CoA:1-acylglycerol-3-phosphate acyltransferase (AGPAT). nih.gov The final step, the esterification of diacylglycerol to form triacylglycerol, is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. nih.govresearchgate.net The specificity of these enzymes for different fatty acyl-CoAs contributes to the diversity of TAG species found in nature.

Biological and Cellular Roles of 1,2 Dilinoleoyl 3 Oleoyl Rac Glycerol

Contribution to Cellular Membrane Structure and Dynamics

As a glycerolipid, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a constituent of cellular membranes. nih.gov While the primary structure of the cell membrane is the phospholipid bilayer, triacylglycerols like this compound are located within the membrane and can influence its properties. nih.govmdpi.com The presence of two linoleic acid chains and one oleic acid chain, both of which are unsaturated fatty acids, suggests a role in modulating membrane fluidity. smolecule.com The kinks introduced by the double bonds in these fatty acid tails prevent tight packing of lipid molecules, thereby increasing the fluidity of the membrane. This alteration in fluidity can, in turn, affect the function of membrane-bound proteins and receptors. smolecule.com

Participation in Intracellular Glycerolipid Metabolism

This compound is an active participant in the metabolic pathways of glycerolipids. Specifically, it is recognized as a human metabolite involved in the de novo biosynthesis of triacylglycerols. nih.gov This pathway is fundamental for energy storage, as triacylglycerols are the primary form in which fatty acids are stored in cells. The compound's composition of oleic and linoleic acids—key dietary fatty acids—positions it as an important intermediate and product in lipid metabolism. smolecule.com

Due to its composition of polyunsaturated fatty acids, it is suggested that this compound may influence cellular signaling pathways. smolecule.com Glycerolipids and their derivatives are known to be involved in a wide array of signaling cascades, including MAPK signaling and PI3K/Akt/mTOR signaling, which are crucial for cell growth, proliferation, and survival. glpbio.com

Enzymatic Modulation and Activation in Lipid Reactions

The synthesis and breakdown of this compound are mediated by enzymes. Its synthesis can be achieved through lipase-catalyzed esterification of a glycerol (B35011) backbone with oleic and linoleic acids. smolecule.com This enzymatic process allows for the specific formation of the triacylglycerol under mild biological conditions. smolecule.com

Conversely, this compound serves as a substrate for lipases, which hydrolyze the ester bonds to release the constituent fatty acids and glycerol. The study of analogous compounds, such as 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol, has been instrumental in determining the substrate specificity and regioselectivity of various lipases, indicating that this compound is similarly acted upon by these enzymes in metabolic processes. caymanchem.com Its interactions with enzymes are central to its role in lipid turnover and energy mobilization.

Presence and Role in Specific Biological Systems and Cellular Models

Research has identified this compound in several natural sources and demonstrated its activity in specific biological contexts. It is a known component of various oils and has been used as a reference standard for sesame oil. smolecule.comchemicalbook.comscbt.comlgcstandards.com

Table 1: Documented Presence in Biological Systems

| Biological System | Specific Location/Source | Reference(s) |

|---|---|---|

| Animal | Ostrich and Emu Oils | caymanchem.com, chemicalbook.com |

| Fat body of male Bombus lapidarius bumblebees | caymanchem.com, chemicalbook.com | |

| Plant | Sesame Oil | chemicalbook.com, lgcstandards.com |

In addition to its presence, specific functional roles have been investigated. A notable application is in agriculture, where it has been shown to reduce scald development on apples post-harvest. chemicalbook.comcaymanchem.comcaymanchem.com Furthermore, in vitro studies have pointed towards potential anti-tumor properties, where the compound induced programmed cell death (apoptosis) in human cancer cell lines. smolecule.com

Table 2: Observed Biological Activities and Roles

| Activity/Role | System/Model | Research Finding | Reference(s) |

|---|---|---|---|

| Food Preservation | 'Delicious' Apples | Application of a 3% (w/v) solution reduces scald development after six months of storage. | caymanchem.com, chemicalbook.com, caymanchem.com |

| Anti-tumor Properties | Human Cancer Cell Lines (in vitro) | Induced apoptosis in leukemia, breast, and colon cancer cell lines. | smolecule.com |

| Pharmaceutical Research | Coix Seed Analysis | Identified as a potential active ingredient related to spleen-invigorating and anti-swelling effects. | sigmaaldrich.com |

Emerging Research Areas and Methodological Innovations for 1,2 Dilinoleoyl 3 Oleoyl Rac Glycerol

Development and Validation of High-Purity Analytical Standards and Reference Materials

The accurate identification and quantification of specific triacylglycerols (TAGs) like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are foundational to lipidomics research. This relies heavily on the availability of high-purity analytical standards and certified reference materials (CRMs). elsevierpure.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com These standards are essential for method validation, instrument calibration, and ensuring the traceability and comparability of results across different laboratories and studies. elsevierpure.com

High-purity synthetic standards of this compound are available from various chemical suppliers. medchemexpress.comsigmaaldrich.comsigmaaldrich.comcaymanchem.com These are typically synthesized and characterized to have a purity of ≥98%. sigmaaldrich.com The development of such standards involves rigorous purification and analytical testing to confirm their chemical identity and purity.

Certified reference materials for triglycerides are also being developed to provide traceability to the International System of Units (SI) for clinical laboratories. elsevierpure.com For instance, CRMs for triglycerides in human serum have been developed using isotope dilution-liquid chromatography–tandem mass spectrometry (ID-LC–MS/MS), ensuring accurate and reproducible measurements. elsevierpure.com While not specific to this compound, these developments in creating CRMs for the broader class of triglycerides are crucial for standardizing clinical assays.

The importance of internal standards in lipidomics cannot be overstated. acs.orgnih.govnih.gov Internal standards, often stable isotope-labeled versions of the analyte, are added to samples before extraction to correct for variability in sample preparation and analysis. nih.gov Commercially available internal standard mixes, such as SPLASH™ LIPIDOMIX®, are designed to cover major lipid classes and improve the accuracy of quantitative mass spectrometry analysis. nih.govavantiresearch.com

Table 1: Commercially Available Analytical Standard of this compound

| Property | Value |

| Synonyms | 1,2-Di(cis-9,12-octadecadienoyl)-3-(cis-9-octadecenoyl)-rac-glycerol, OLL, TG(18:2/18:2/18:1) |

| CAS Number | 2190-21-8 |

| Molecular Formula | C₅₇H₁₀₀O₆ |

| Molecular Weight | 881.40 g/mol |

| Purity | ≥98% |

| Form | Liquid |

| Storage Temperature | -20°C |

This table is generated based on data from multiple commercial suppliers. sigmaaldrich.comsigmaaldrich.comcaymanchem.com

Computational Modeling and Simulation of Triacylglycerol Molecular Dynamics

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure, dynamics, and physical properties of triacylglycerols (TAGs) at an atomic level. acs.orgbiorxiv.orgrsc.org These methods provide insights that can be difficult to obtain through experimental approaches alone. rsc.org

MD simulations have been used to study the physical properties of various TAGs, including their density, viscosity, and thermal stability. acs.org These studies have shown that the length and degree of unsaturation of the fatty acid chains significantly influence these properties. acs.org For instance, TAGs with more unsaturated bonds, like those containing linoleic and oleic acid, tend to have lower melting points and exist in a liquid state at physiological temperatures. rsc.org

Simulations can also reveal how TAG molecules pack together and interact with other lipids. biorxiv.orgnih.gov Coarse-grained (CG) MD simulations, which group atoms into larger beads, allow for the study of larger systems over longer timescales, such as the formation and dynamics of lipid droplets. nih.gov These simulations have shown how different TAG species partition within the core of a lipid droplet. nih.gov

Atomistic MD simulations provide a more detailed view of the molecular arrangements and interactions. biorxiv.org For example, simulations of trioleoylglycerol (a TAG similar in structure to this compound) have been used to develop and validate force fields for modeling TAGs with atomic resolution. biorxiv.org These simulations have revealed the most populated conformations of TAG molecules within a lipid bilayer. biorxiv.org

While specific MD simulation studies focusing exclusively on this compound are not abundant in the readily available literature, the principles and methodologies developed for other TAGs are directly applicable. Such simulations could provide valuable information on its specific conformational preferences, interactions with other lipids and proteins, and its role in the physical properties of lipid assemblies like membranes and lipid droplets.

Table 2: Key Parameters in Molecular Dynamics Simulations of Triacylglycerols

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters that describes the potential energy of the system. | Determines the accuracy of the simulation in representing the behavior of the molecule. Specific force fields for TAGs are being developed. biorxiv.org |

| Temperature & Pressure | Environmental conditions of the simulation. | Influences the phase (solid, liquid) and dynamics of the TAGs. acs.orgrsc.org |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulations allow for the observation of slower processes like phase transitions or large-scale rearrangements. nih.gov |

| System Size | The number of molecules in the simulation box. | Larger systems can better represent bulk properties and complex structures like lipid droplets. nih.gov |

Advances in High-Throughput Lipidomics Profiling

The field of lipidomics has been revolutionized by advances in mass spectrometry (MS)-based techniques, enabling the high-throughput profiling of hundreds to thousands of lipid species in biological samples. acs.orgnih.govnih.gov These technologies are crucial for studying the complex roles of triacylglycerols (TAGs) like this compound in health and disease. mdpi.com

Several MS-based strategies are employed for lipidomics analysis, each with its advantages and limitations. nih.govnih.gov

Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov It allows for rapid, high-throughput analysis but can be affected by ion suppression, where the signals of low-abundance lipids are masked by more abundant ones. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that separates lipid classes or individual species using liquid chromatography before they enter the mass spectrometer. nih.govnih.gov This separation reduces ion suppression and allows for the identification and quantification of a wider range of lipids, including isomers. nih.gov Different types of LC, such as reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be used to achieve different separation selectivities. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, which is essential for the confident identification of lipid species based on their exact mass. nih.govnih.gov

Recent advances have focused on increasing the throughput and coverage of lipidomics methods. nih.gov For example, rapid LC gradients have been developed to shorten analysis times without compromising separation performance. nih.gov Furthermore, the development of sophisticated data processing software is crucial for handling the large and complex datasets generated in high-throughput lipidomics. youtube.com

These advanced analytical platforms have been applied to study the lipid profiles of various tissues and biofluids in different physiological and pathological states. nih.govmdpi.com For instance, lipidomic profiling of kidney tissues in a mouse model of tacrolimus-induced nephrotoxicity revealed significant alterations in the levels of various TAG species, highlighting the role of lipid metabolism in this condition. mdpi.com

Table 3: Comparison of High-Throughput Lipidomics Techniques

| Technique | Advantages | Limitations |

| Shotgun Lipidomics | High-throughput, rapid analysis. nih.gov | Susceptible to ion suppression, limited isomer separation. nih.gov |

| LC-MS | Reduced ion suppression, good for isomer separation, wide coverage. nih.gov | Longer analysis time compared to shotgun lipidomics. |

| HRMS | High mass accuracy and resolution for confident identification. nih.gov | Higher instrument cost. |

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Pathways

To gain a holistic understanding of the role of this compound and other lipids in complex biological systems, researchers are increasingly turning to multi-omics approaches. researchgate.netresearchgate.net This involves integrating lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, to build a more complete picture of cellular function and regulation. researchgate.netnih.gov

The integration of multi-omics data can reveal connections between genes, proteins, and lipids that would not be apparent from a single omics dataset alone. nih.govnih.gov For example, by combining lipidomics and transcriptomics data in clear cell renal cell carcinoma, researchers were able to link alterations in the lipid profile to changes in the expression of genes involved in fatty acid metabolism. nih.gov

Several computational strategies are used to integrate multi-omics data:

Pathway and Network Analysis: This approach maps the identified lipids, genes, and proteins onto known metabolic and signaling pathways to identify enriched pathways and key regulatory hubs. nih.govnih.gov

Correlation and Statistical Analysis: Statistical methods can be used to identify significant correlations between different types of molecules. researchgate.net For instance, multi-omics factor analysis can be used to integrate data from different biological levels and identify key drivers of a particular phenotype. researchgate.net

Genome-Scale Metabolic Models (GSMMs): These models use genomic and transcriptomic data to predict metabolic pathway activity and can be used to interpret lipidomics data in the context of the entire metabolic network. nih.gov

The integration of lipidomics with other omics data is still a developing field with some challenges, such as the need for sophisticated bioinformatics tools and standardized data formats. researchgate.netpnnl.gov However, it holds immense promise for elucidating the complex interplay of molecules that govern lipid metabolism and its role in health and disease. researchgate.netnih.gov Such approaches will be invaluable for understanding the precise functions of individual triacylglycerol species like this compound within the broader context of cellular and organismal physiology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying high-purity 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol?

- Methodological Answer : Synthesis typically involves enzymatic or chemical esterification of glycerol with linoleic and oleic acids under controlled conditions. Purification is achieved via column chromatography (silica gel) or preparative TLC, with purity verification using ≥98% TLC thresholds . Storage in inert atmospheres at -20°C prevents oxidation .

Q. How can researchers structurally characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies acyl chain positions (sn-1, sn-2, sn-3). Mass spectrometry (MS) confirms molecular weight (883.42 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy detects ester carbonyl groups (C=O stretch at ~1740 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or GC-MS with derivatization (e.g., silylation) are standard. Isotope-labeled analogs (e.g., ¹³C3-standards) improve quantification accuracy via internal calibration .

Advanced Research Questions

Q. How does this compound interact with protein kinase C (PKC) isoforms?

- Methodological Answer : The compound binds the C1 domain of conventional PKC isoforms (α, β, γ), activating kinase activity. Experimental validation involves in vitro assays using recombinant PKC and fluorescence-based diacylglycerol (DAG) sensors. Dose-response curves (1–50 μM) assess potency .

Q. What experimental designs are appropriate for studying its antioxidant effects in endothelial cells?

- Methodological Answer : Expose human umbilical vein endothelial cells (HUVECs) to oxidized LDL (ox-LDL) with/without the compound (e.g., 10 μM). Measure superoxide dismutase (SOD) and glutathione peroxidase (GPX) activity via colorimetric assays. Apoptosis is quantified via flow cytometry (Annexin V/PI staining) .

Q. How can researchers resolve contradictions in its reported pharmacological efficacy across studies?

- Methodological Answer : Variability may arise from differences in lipid matrix composition or cell models. Standardize experimental conditions (e.g., lipid:protein ratios, buffer pH). Use chemometric approaches (e.g., PCA) to correlate spectral data (e.g., LC-MS) with bioactivity profiles .

Q. What factors influence the stability of this compound during in vitro assays?

- Methodological Answer : Stability is pH-dependent; neutral buffers (pH 7.4) minimize hydrolysis. Avoid prolonged exposure to light or oxygen. Monitor degradation via time-course TLC. Add antioxidants (e.g., BHT) to lipid suspensions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, N95 respirators, safety goggles). Work in fume hoods to avoid aerosol inhalation. In case of spills, contain with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Store in sealed containers under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.